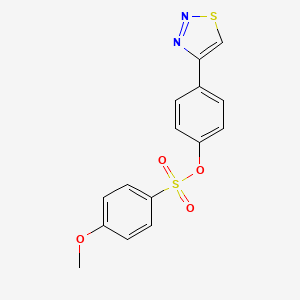

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and methoxybenzenesulfonate groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate involves its interaction with biological targets such as enzymes or receptors. The thiadiazole ring can interact with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The methoxybenzenesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

Similar Compounds

- 4-(1,2,3-Thiadiazol-4-yl)phenol

- 4-(4-Bromophenyl)-1,2,3-thiadiazole

- 4-(4-Hydroxyphenyl)-1,2,3-thiadiazole

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate is unique due to the presence of both the thiadiazole ring and the methoxybenzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The methoxybenzenesulfonate group enhances the compound’s solubility and stability, while the thiadiazole ring provides a scaffold for further functionalization .

Biological Activity

The compound 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₂N₂O₄S₂

- Molecular Weight : 356.39 g/mol

This compound features a thiadiazole ring connected to a phenyl group and a methoxybenzenesulfonate moiety, which contributes to its biological activity.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiadiazole derivatives, including the target compound. The following table summarizes key findings regarding its anticancer efficacy:

| Study | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Alam et al. (2011) | HEPG2 | 10.28 | Inhibition of FAK activity |

| Almasirad et al. (2016) | SK-OV-3 | 19.5 | Induction of apoptosis |

| Sun et al. (2011) | A549 | 4.04 | Cell cycle arrest in G0/G1 phase |

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, notably increasing the G0/G1 phase population while reducing cells in the S phase .

- FAK Inhibition : It exhibits potent inhibition of focal adhesion kinase (FAK), which is crucial for cancer cell proliferation and survival .

- Apoptosis Induction : Studies indicate that it may promote apoptosis in cancer cells through various pathways, enhancing its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. For instance, certain derivatives have been reported to exhibit significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . This activity is thought to be mediated through inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, compounds within the thiadiazole class have demonstrated:

- Antimicrobial Activity : Effective against various bacterial strains .

- Anticonvulsant Activity : Some derivatives have shown promise in models for epilepsy .

- Antidiabetic Effects : Certain thiadiazoles have been identified as potent inhibitors of α-glucosidase, indicating potential for managing diabetes .

Case Study 1: Anticancer Efficacy in HEPG2 Cells

In a study by Alam et al., several thiadiazole derivatives were synthesized and tested against HEPG2 liver cancer cells. The compound exhibited an IC₅₀ value of 10.28 µg/mL, demonstrating significant cytotoxicity and suggesting potential for liver cancer treatment.

Case Study 2: Inhibition of α-Glucosidase

A recent study synthesized new thiadiazole derivatives with varying acidic linkers and assessed their inhibitory effects on α-glucosidase. One derivative showed an IC₅₀ value significantly lower than acarbose, indicating strong potential as an antidiabetic agent .

Properties

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S2/c1-20-12-6-8-14(9-7-12)23(18,19)21-13-4-2-11(3-5-13)15-10-22-17-16-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGBGCKKQQGHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CSN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.